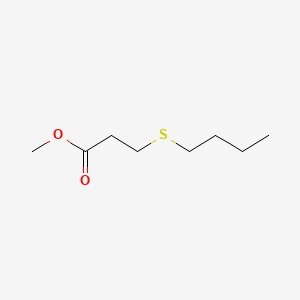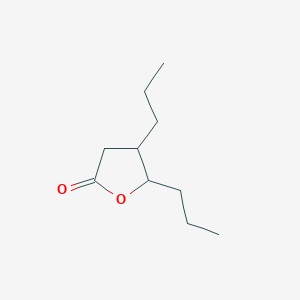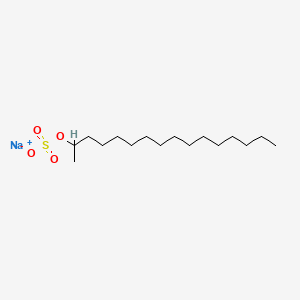
2-Hexadecanol, hydrogen sulfate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadecanol, hydrogen sulfate, sodium salt is a chemical compound with the molecular formula C16H33NaO4S. It is a sodium salt of hexadecanol hydrogen sulfate and is commonly used in various industrial and scientific applications due to its surfactant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecanol, hydrogen sulfate, sodium salt typically involves the sulfation of hexadecanol (cetyl alcohol) with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous sulfation processes. These processes involve the reaction of hexadecanol with sulfur trioxide in a falling film reactor, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexadecanol, hydrogen sulfate, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to hexadecanol.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Hexadecanol.
Substitution: Various substituted hexadecanol derivatives.
Applications De Recherche Scientifique
2-Hexadecanol, hydrogen sulfate, sodium salt is widely used in scientific research due to its surfactant properties. It is used in:
Chemistry: As a surfactant in various chemical reactions and processes.
Biology: In cell lysis buffers and protein extraction protocols.
Medicine: As an emulsifying agent in pharmaceutical formulations.
Industry: In the production of detergents, emulsifiers, and wetting agents
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of substances. In biological systems, it disrupts cell membranes, aiding in cell lysis and protein extraction. The molecular targets include lipid bilayers and protein complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with a shorter carbon chain.
Sodium octadecyl sulfate: Similar structure but with a longer carbon chain.
Sodium lauryl sulfate: Commonly used in detergents and personal care products.
Uniqueness
2-Hexadecanol, hydrogen sulfate, sodium salt is unique due to its specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
7065-14-7 |
|---|---|
Formule moléculaire |
C16H33NaO4S |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
sodium;hexadecan-2-yl sulfate |
InChI |
InChI=1S/C16H34O4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)20-21(17,18)19;/h16H,3-15H2,1-2H3,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
NGDSYSZOLPUVPT-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCC(C)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



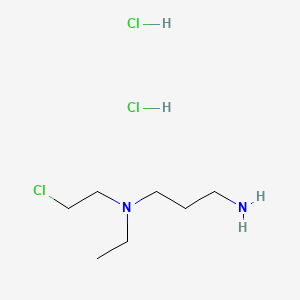
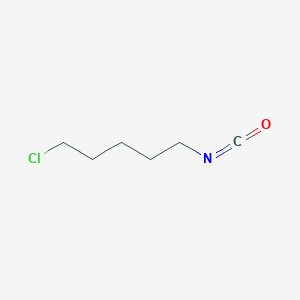

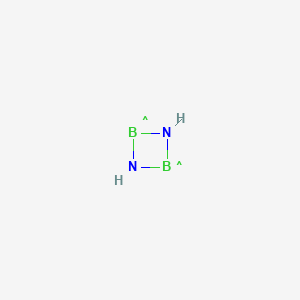

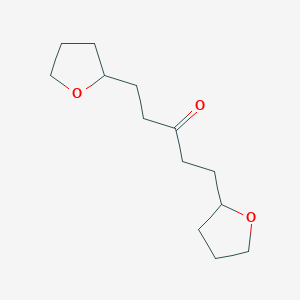
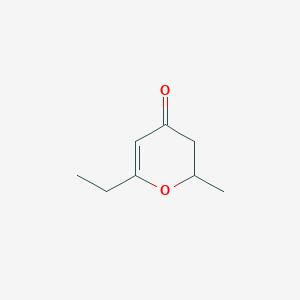
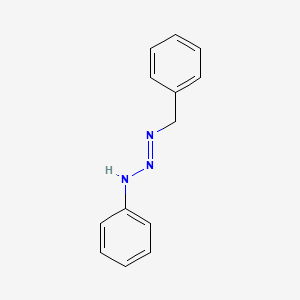
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)

